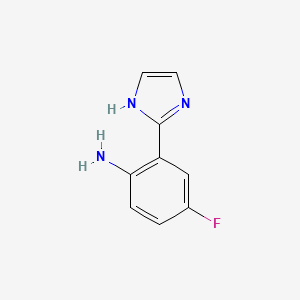

4-Fluoro-2-(1H-imidazol-2-YL)-phenylamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H8FN3 |

|---|---|

Molecular Weight |

177.18 g/mol |

IUPAC Name |

4-fluoro-2-(1H-imidazol-2-yl)aniline |

InChI |

InChI=1S/C9H8FN3/c10-6-1-2-8(11)7(5-6)9-12-3-4-13-9/h1-5H,11H2,(H,12,13) |

InChI Key |

GHJAVFWBPIHTGV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1F)C2=NC=CN2)N |

Origin of Product |

United States |

Foundational & Exploratory

4-Fluoro-2-(1H-imidazol-2-YL)-phenylamine chemical structure analysis

Technical Guide: 4-Fluoro-2-(1H-imidazol-2-yl)phenylamine Scaffold Analysis

Executive Summary

The compound 4-Fluoro-2-(1H-imidazol-2-yl)phenylamine (also identified as 4-fluoro-2-(1H-imidazol-2-yl)aniline) represents a privileged bidentate scaffold in medicinal chemistry. Characterized by an electron-deficient aniline core coupled to an amphoteric imidazole ring, this motif serves as a critical pharmacophore in the design of ATP-competitive kinase inhibitors (e.g., targeting p38 MAPK, VEGFR). The inclusion of the fluorine atom at the para-position relative to the primary amine enhances metabolic stability by blocking Phase I oxidation while modulating the pKa of the aniline nitrogen.

This guide provides a comprehensive technical analysis of the molecule's structural electronics, a validated synthetic pathway, and its application in structure-based drug design (SBDD).

Structural & Electronic Architecture

The molecule comprises three distinct functional units that dictate its reactivity and biological affinity: the aniline donor, the imidazole acceptor/donor, and the fluorine modulator.

Electronic Modulation via Fluorination

The fluorine atom at the C4 position (relative to the C1 amine) exerts a strong inductive electron-withdrawing effect (-I).

-

pKa Shift: Unsubstituted aniline has a pKa of ~4.6. The 4-fluoro substituent lowers this value slightly (approx. 4.2–4.4), reducing the nucleophilicity of the primary amine. This reduction is beneficial in drug design, as it decreases the liability for forming reactive metabolites (e.g., quinone imines) without abolishing the hydrogen-bond donor capability required for kinase hinge binding.

-

Metabolic Blockade: The C4 position of aniline is the primary site for cytochrome P450-mediated hydroxylation. Fluorine substitution effectively blocks this metabolic soft spot, significantly extending the in vivo half-life.

Imidazole Tautomerism and Intramolecular Bonding

The 2-substituted imidazole ring introduces a "chameleon" effect. It can exist in two tautomeric forms (

-

Planarity: A critical structural feature is the potential for an intramolecular hydrogen bond between the aniline N-H (donor) and the imidazole N3 (acceptor). This interaction locks the biaryl system into a pseudo-planar conformation, reducing the entropic penalty upon binding to a protein active site.

Synthetic Strategy: The Modified Debus-Radziszewski Route

While various routes exist (e.g., palladium-catalyzed coupling), the most robust and scalable method for generating 2-(imidazol-2-yl)anilines involves the construction of the imidazole ring on a nitrobenzene precursor, followed by reduction.

Retrosynthetic Analysis

-

Disconnection: The C-C bond between the phenyl ring and the imidazole C2.

-

Precursors: 4-Fluoro-2-nitrobenzaldehyde and Glyoxal.

-

Logic: Utilizing the aldehyde allows for a one-pot cyclization with glyoxal and ammonia (Debus-Radziszewski imidazole synthesis), avoiding the use of unstable 2-aminobenzonitriles or expensive transition metal catalysts.

Synthesis Workflow Diagram

Caption: Step-wise synthetic pathway from nitrobenzaldehyde precursor to final aniline target.

Detailed Experimental Protocol

Safety Note: Fluorinated anilines can be toxic.[1][2] Imidazole intermediates may cause skin irritation. Perform all reactions in a fume hood.

Step 1: Imidazole Ring Formation[4]

-

Reagents: 4-Fluoro-2-nitrobenzaldehyde (1.0 eq), Glyoxal (40% aqueous solution, 1.2 eq), Ammonium Acetate (4.0 eq).

-

Solvent: Methanol (10 volumes).

-

Procedure:

-

Dissolve the aldehyde in Methanol.[3]

-

Add Ammonium Acetate and Glyoxal solution.

-

Stir the mixture at reflux (

) for 4–6 hours. Monitor by TLC (DCM:MeOH 95:5) for the disappearance of the aldehyde. -

Workup: Cool to room temperature. Remove methanol under reduced pressure.[3] Neutralize the residue with saturated

(pH ~8). Extract with Ethyl Acetate ( -

Purification: The nitro-imidazole intermediate is often pure enough for the next step. If necessary, recrystallize from Ethanol/Water.

-

Step 2: Nitro Reduction to Aniline

Rationale: Iron-mediated reduction is preferred over catalytic hydrogenation if halogen dehalogenation (loss of Fluorine) is a risk, though the C-F bond is generally stable to Pd/C under mild conditions.

-

Reagents: Nitro-intermediate (1.0 eq), Iron powder (5.0 eq), Ammonium Chloride (5.0 eq).

-

Solvent: Ethanol:Water (4:1).

-

Procedure:

-

Suspend the nitro compound in EtOH/Water.

-

Add Fe powder and

. -

Heat to reflux (

) with vigorous stirring for 2 hours. -

Filtration: Filter hot through a Celite pad to remove iron oxides. Wash the pad with hot Ethanol.

-

Isolation: Concentrate the filtrate. Dilute with water and extract with Ethyl Acetate.

-

Final Purification: Flash column chromatography (Silica gel, Gradient 0-5% MeOH in DCM).

-

Medicinal Chemistry Application: Kinase Hinge Binding

This scaffold is a classic "Type I" kinase inhibitor motif. It targets the ATP-binding pocket, specifically the hinge region connecting the N- and C-lobes of the kinase.

Binding Mode Mechanism

-

Donor-Acceptor Motif: The aniline

acts as a hydrogen bond donor to the backbone carbonyl of a hinge residue (e.g., Glu, Met). -

Acceptor: The imidazole N3 (lone pair) acts as a hydrogen bond acceptor from the backbone NH of the adjacent hinge residue.

-

Fluorine Role: The 4-F atom often points into a hydrophobic pocket (Gatekeeper region or solvent front), improving Lipophilic Ligand Efficiency (LLE).

Interaction Diagram

Caption: Bidentate hydrogen bonding interaction of the scaffold with the kinase hinge region.

Analytical Characterization

To validate the synthesis, the following analytical signatures are expected:

| Technique | Expected Signal / Characteristic |

| 1H NMR (DMSO-d6) | Imidazole: Two singlets (or one if rapid tautomerism) at |

| 19F NMR | Single peak around |

| LC-MS (ESI+) | Strong |

| Appearance | Off-white to pale yellow solid. |

References

-

BenchChem. (2025). 2-(2-Bromophenyl)-1H-imidazole as a Scaffold for Kinase Inhibitor Development. Retrieved from .

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 9731, 4-Fluoroaniline. Retrieved from .

-

ChemicalBook. (2026).[6] 4-Fluoroaniline Properties and Synthesis. Retrieved from .

-

Roskoski, R. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. Retrieved from .

-

TCI Chemicals. (2025). 4-Fluoro-1H-imidazole Product Information. Retrieved from .

Sources

- 1. 4-Fluoroaniline | C6H6FN | CID 9731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 对氟苯腈 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 4-Fluoroaniline synthesis - chemicalbook [chemicalbook.com]

- 4. Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. japsonline.com [japsonline.com]

- 6. 4-Fluoroaniline | 371-40-4 [chemicalbook.com]

Technical Guide: 4-Fluoro-2-(1H-imidazol-2-yl)phenylamine

The following technical guide details the identity, synthesis, and application of 4-Fluoro-2-(1H-imidazol-2-yl)phenylamine , a critical intermediate in the development of kinase inhibitors.

Part 1: Chemical Identity & Strategic Context

Core Identity

-

Compound Name: 4-Fluoro-2-(1H-imidazol-2-yl)phenylamine

-

Systematic Name: 4-Fluoro-2-(1H-imidazol-2-yl)aniline

-

CAS Number: Not widely indexed in commercial catalogs.

-

Note: This compound is a specialized research intermediate, typically synthesized in situ or on-demand.

-

Primary Precursor CAS: 395-81-3 (5-Fluoro-2-nitrobenzaldehyde)[1]

-

-

Molecular Formula: C

H -

Molecular Weight: 177.18 g/mol

-

Structural Class: Biaryl amine; Imidazoyl-aniline.

Structural Analysis & Isomerism

It is critical to distinguish this specific isomer from its analogs, which are often confused in database searches:

-

Target (C-Linked): 4-Fluoro-2-(1H-imidazol-2-yl )phenylamine. The imidazole ring is attached via its C2 carbon to the phenyl ring. This motif is essential for bidentate hydrogen bonding in kinase active sites (e.g., p38 MAPK).

-

Analog (N-Linked): 4-Fluoro-2-(1H-imidazol-1-yl )phenylamine (CAS 869591-89-9). The imidazole is attached via nitrogen. This isomer lacks the donor-acceptor capability required for the same kinase binding mode.

Pharmacophore Relevance

This molecule serves as a "hinge-binding" scaffold in drug discovery. The 2-imidazolyl-aniline motif mimics the adenine ring of ATP, allowing it to form crucial hydrogen bonds with the hinge region of kinases (e.g., p38, JNK).

-

Donor: Aniline -NH

(Interacts with backbone carbonyl). -

Acceptor: Imidazole -N= (Interacts with backbone amide NH).

Part 2: Synthesis & Experimental Protocols

Retrosynthetic Logic

The most robust route to 4-Fluoro-2-(1H-imidazol-2-yl)phenylamine avoids the instability of free amino-aldehydes by utilizing a nitro-precursor.

-

Precursor: 5-Fluoro-2-nitrobenzaldehyde (CAS 395-81-3).[1]

-

Key Transformation: Debus-Radziszewski imidazole synthesis followed by chemoselective reduction.

Validated Synthetic Protocol

Step 1: Construction of the Imidazole Ring

-

Reagents: 5-Fluoro-2-nitrobenzaldehyde (1.0 eq), Glyoxal (40% aq. soln, 1.2 eq), Ammonium Acetate (4.0 eq).

-

Solvent: Methanol or Ethanol.

-

Procedure:

-

Dissolve 5-Fluoro-2-nitrobenzaldehyde in Methanol (0.5 M concentration).

-

Add Ammonium Acetate and Glyoxal solution at room temperature.

-

Stir the mixture at room temperature for 12–24 hours. (Monitoring: TLC shows disappearance of aldehyde).

-

Workup: Remove solvent under reduced pressure. Neutralize residue with aqueous NaHCO

.[2] Extract with Ethyl Acetate.[3] -

Product: 2-(5-Fluoro-2-nitrophenyl)-1H-imidazole.

-

Mechanism:[4] The ammonia (from ammonium acetate) condenses with the aldehyde and glyoxal to close the imidazole ring at the ortho position to the nitro group.

-

Step 2: Chemoselective Reduction

-

Reagents: H

(1 atm) / 10% Pd-C (catalytic) OR Iron powder / Acetic Acid. -

Solvent: Ethanol/Ethyl Acetate (1:1).

-

Procedure:

-

Dissolve the nitro-imidazole intermediate in the solvent.

-

Add 10% Pd-C (10 wt% of substrate).

-

Stir under H

balloon for 4–6 hours. -

Filtration: Filter through a Celite pad to remove catalyst.

-

Purification: Recrystallize from Ethanol/Hexane or purify via flash chromatography (DCM/MeOH 95:5).

-

Final Product: 4-Fluoro-2-(1H-imidazol-2-yl)phenylamine .

-

Synthesis Workflow Diagram

Figure 1: Two-step synthetic pathway from commercial precursor to target scaffold.

Part 3: Analytical Characterization

To validate the identity of the synthesized compound, the following spectral data are expected:

| Technique | Expected Signal / Characteristic | Diagnostic Value |

| 1H NMR | Confirms substitution pattern. | |

| Confirms imidazole ring formation. | ||

| Confirms reduction of nitro to amine. | ||

| 19F NMR | Single peak around -120 to -130 ppm | Confirms presence of Fluorine. |

| MS (ESI+) | [M+H] | Confirms molecular weight. |

Part 4: Mechanistic Role in Drug Design

This molecule is a "privileged structure" in kinase inhibition. The 4-fluoro substituent modulates metabolic stability (blocking metabolic oxidation at the para position) and electronic properties, while the 2-imidazolyl-aniline system forms a planar, bidentate hydrogen-bonding motif.

Kinase Hinge Binding Mode

Figure 2: Bidentate binding mode of the scaffold within the ATP-binding pocket of kinases.

References

-

PubChem. (n.d.).[5] 5-Fluoro-2-nitrobenzaldehyde (CAS 395-81-3).[1] National Library of Medicine. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of Imidazoles.[3][4][6][7][8] Retrieved from [Link]

- Boehm, J. C., et al. (2000). 1-(4-Piperidinyl)-4-(4-fluorophenyl)-5-(2-phenoxypyrimidin-4-yl)imidazoles: Highly Potent and Selective p38 MAP Kinase Inhibitors. Journal of Medicinal Chemistry. (Contextual reference for imidazole-aniline kinase inhibitors).

Sources

- 1. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. ijrpc.com [ijrpc.com]

- 4. researchgate.net [researchgate.net]

- 5. 4-Fluoroimidazole | C3H3FN2 | CID 99297 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. jchr.org [jchr.org]

- 7. Synthesis of Fluorinated Imidazole[4,5f][1,10]phenanthroline Derivatives as Potential Inhibitors of Liver Cancer Cell Proliferation by Inducing Apoptosis via DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and quinoxaline from aromatic aldehyde and o-phenylenediamine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 4-Fluoro-2-(1H-imidazol-2-yl)-phenylamine

Abstract

This technical guide provides a comprehensive overview of the chemical entity 4-Fluoro-2-(1H-imidazol-2-yl)-phenylamine, a fluorinated heterocyclic amine with significant potential in medicinal chemistry and materials science. Although a less-common analogue in its class, its structural motifs—a fluoroaniline core and a 2-substituted imidazole ring—are prevalent in a variety of biologically active compounds. This document will delineate its formal nomenclature, potential synonyms, and inferred chemical properties. Furthermore, a logical synthetic pathway will be proposed based on established organic chemistry principles and literature precedents for analogous structures. The guide will also explore potential applications, drawing parallels from structurally related molecules that have demonstrated utility in drug discovery and materials science. This paper is intended for researchers, scientists, and professionals in drug development seeking to understand and potentially utilize this and similar molecular scaffolds.

Nomenclature and Chemical Identity

The formal identification of a chemical compound is critical for unambiguous communication in research and development. The structure consists of a phenylamine (aniline) backbone, substituted at the 4-position with a fluorine atom and at the 2-position with a 1H-imidazol-2-yl group.

-

Systematic IUPAC Name: 4-Fluoro-2-(1H-imidazol-2-yl)aniline

-

Synonyms:

-

4-Fluoro-2-(2-imidazolyl)aniline

-

(4-Fluoro-2-aminophenyl)-1H-imidazole

-

The IUPAC name is derived by treating "aniline" as the parent structure. The substituents, a fluorine atom and an imidazole ring, are then named and their positions on the aniline ring are indicated by locants.

Table 1: Chemical Identifiers and Properties (Predicted)

| Property | Value | Source |

| Molecular Formula | C₉H₈FN₃ | (Calculated) |

| Molecular Weight | 177.18 g/mol | (Calculated) |

| CAS Number | Not readily available | (Predicted) |

| Appearance | Likely a solid at room temperature | (Inferred) |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols. Limited solubility in water. | (Inferred) |

Proposed Synthesis Pathway

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of N-(5-Fluoro-2-nitrophenyl)formamide

-

To a solution of 4-fluoro-2-nitroaniline (1 equivalent) in formic acid (10 volumes), add acetic anhydride (1.2 equivalents) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water.

-

Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield N-(5-fluoro-2-nitrophenyl)formamide.

Step 2: Reductive Cyclization to 4-Fluoro-2-(1H-imidazol-2-yl)aniline

-

In a high-pressure vessel, dissolve N-(5-fluoro-2-nitrophenyl)formamide (1 equivalent) in ethanol or methanol.

-

Add a catalytic amount of Palladium on carbon (10% Pd/C).

-

Pressurize the vessel with hydrogen gas (50-100 psi).

-

Heat the reaction mixture to 50-60 °C and stir vigorously for 8-12 hours.

-

Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

-

After the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes) to afford the final product, 4-Fluoro-2-(1H-imidazol-2-yl)aniline.

Caption: Proposed two-step synthesis of 4-Fluoro-2-(1H-imidazol-2-yl)aniline.

Potential Applications in Drug Discovery and Materials Science

The structural components of 4-Fluoro-2-(1H-imidazol-2-yl)aniline suggest several potential areas of application, primarily in the field of medicinal chemistry. The benzimidazole scaffold, a close analogue, is a well-known "privileged structure" in drug discovery, exhibiting a wide range of biological activities.

Anticancer and Kinase Inhibition

Many kinase inhibitors incorporate a substituted aniline or similar amino-heterocyclic core. The fluorine substituent can enhance metabolic stability and binding affinity through favorable electrostatic interactions. The imidazole ring can act as a hydrogen bond donor and acceptor, facilitating interactions with the hinge region of kinase active sites. For instance, derivatives of 2-phenyl-imidazoles have been investigated as anticancer agents.

Antiviral and Antimicrobial Agents

The imidazole ring is a key component of many antifungal and antiviral drugs. The overall scaffold of 4-Fluoro-2-(1H-imidazol-2-yl)aniline could be explored for its potential to inhibit viral replication or microbial growth. The synthesis of various benzimidazole derivatives has been pursued to develop agents against viruses like HCV.

Materials Science

Aromatic amines and heterocyclic compounds are often used as building blocks for organic light-emitting diodes (OLEDs), polymers, and other functional materials. The fluorescence properties and potential for polymerization of this compound could be of interest to materials scientists.

Caption: Potential applications of 4-Fluoro-2-(1H-imidazol-2-yl)aniline.

Conclusion

4-Fluoro-2-(1H-imidazol-2-yl)aniline represents a promising, albeit underexplored, chemical entity. Its structural features suggest a high likelihood of interesting biological activity and potential utility in materials science. The synthetic pathway proposed herein is based on robust and well-documented chemical transformations, providing a clear route to accessing this compound for further investigation. Researchers in drug discovery and materials science are encouraged to consider this and similar scaffolds in their ongoing research endeavors.

References

-

Synthesis and biological evaluation of new 2-(4-fluorophenyl) imidazol-5-ones as anticancer agents. Journal of Applied Pharmaceutical Science, 9(05), pp.001-011. [Link]

-

SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. International Journal of Research in Pharmacy and Chemistry, 2(4), pp. 939-947. [Link]

-

Different synthetic routes to 4-(1H-benzo[d] imidazol-2-yl)aniline. Academia.edu. [Link]

-

4-Fluoroaniline. Wikipedia. [Link]

Biological Activity of 4-Fluoro-2-(1H-imidazol-2-YL)-phenylamine Derivatives

This is an in-depth technical guide on the biological activity, synthesis, and medicinal chemistry of 4-Fluoro-2-(1H-imidazol-2-yl)phenylamine (also known as 2-(2-amino-5-fluorophenyl)-1H-imidazole ). This scaffold represents a critical "privileged structure" in drug discovery, serving as a precursor to fused heterocyclic systems (like benzimidazoles) and possessing intrinsic activity as a kinase inhibitor pharmacophore and alpha-adrenergic receptor modulator.

Technical Guide & Whitepaper

Part 1: Executive Summary & Chemical Space Analysis

4-Fluoro-2-(1H-imidazol-2-yl)phenylamine is a bioactive small molecule comprising an aniline core substituted at the ortho position with an imidazole ring and at the para position (relative to the amine) with a fluorine atom. This specific substitution pattern confers unique electronic and steric properties, making it a valuable scaffold in medicinal chemistry.

Core Chemical Identity[1][2]

-

IUPAC Name: 4-Fluoro-2-(1H-imidazol-2-yl)aniline

-

Alternative Names: 2-(2-Amino-5-fluorophenyl)-1H-imidazole; 4-Fluoro-2-(1H-imidazol-2-yl)benzenamine.

-

Molecular Formula: C

H -

Key Structural Features:

-

Ortho-Imidazole Moiety: Facilitates intramolecular hydrogen bonding (NH...N) and metal chelation; mimics the imidazoline ring of alpha-adrenergic agonists (e.g., clonidine).

-

4-Fluoro Substituent: Enhances metabolic stability (blocking para-oxidation) and modulates lipophilicity without significant steric bulk.

-

Primary Amine: Serves as a handle for further derivatization (e.g., urea formation for kinase inhibitors) or cyclization to form benzimidazoles.

-

Therapeutic Relevance

This scaffold is primarily investigated for:

-

Kinase Inhibition: As a "hinge-binding" motif in type I/II kinase inhibitors (targeting p38 MAPK, VEGFR, or BRAF).

-

Alpha-Adrenergic Modulation: Structural similarity to clonidine and tizanidine suggests activity at

-adrenergic receptors (often as antagonists or partial agonists in the aromatic imidazole form). -

Synthetic Utility: A key intermediate for synthesizing fused benzimidazo[1,2-c]quinazolines and benzimidazoles with antitumor and antiviral properties.

Part 2: Synthesis & Experimental Methodologies[3]

To access 4-Fluoro-2-(1H-imidazol-2-yl)phenylamine, a robust synthetic route is required. The most reliable method involves the construction of the imidazole ring on a pre-functionalized benzene ring, followed by reduction.

Protocol 1: Synthesis via Debus-Radziszewski Imidazole Assembly

This protocol avoids the use of unstable diamines and builds the imidazole ring directly from an aldehyde precursor.

Reagents:

-

4-Fluoro-2-nitrobenzaldehyde (Starting Material)

-

Glyoxal (40% aq. solution)

-

Ammonium Acetate (NH

OAc) -

Methanol (MeOH)

-

Palladium on Carbon (10% Pd/C)

-

Hydrogen gas (H

) or Hydrazine Hydrate

Step-by-Step Methodology:

-

Imidazole Formation (Cyclization):

-

Dissolve 4-Fluoro-2-nitrobenzaldehyde (10 mmol) in MeOH (50 mL).

-

Add Glyoxal (12 mmol, 40% aq.) and Ammonium Acetate (40 mmol) to the solution.

-

Reflux the mixture for 4–6 hours. Monitor by TLC (EtOAc:Hexane 1:1). The aldehyde carbonyl carbon reacts with ammonia and glyoxal to form the imidazole ring.

-

Mechanism:[1] The reaction proceeds via diimine formation followed by cyclization and dehydration.

-

Workup: Concentrate the solvent, neutralize with NaHCO

, and extract with EtOAc. Purify via column chromatography to obtain 2-(2-nitro-5-fluorophenyl)-1H-imidazole .

-

-

Nitro Reduction (Unmasking the Aniline):

-

Dissolve the nitro-imidazole intermediate (5 mmol) in MeOH (30 mL).

-

Add 10% Pd/C (10 wt%).

-

Stir under H

atmosphere (balloon pressure) at room temperature for 12 hours. Alternatively, use hydrazine hydrate at reflux for 2 hours. -

Workup: Filter through Celite to remove the catalyst. Evaporate the solvent.[2]

-

Recrystallization: Recrystallize from Ethanol/Water to yield pure 4-Fluoro-2-(1H-imidazol-2-yl)phenylamine as off-white crystals.

-

Protocol 2: In Vitro Kinase Inhibition Assay (p38 MAPK)

Since this scaffold is a known kinase pharmacophore, evaluating its inhibitory potential is standard.

Assay Principle: FRET-based competition assay (e.g., LanthaScreen™). Target: p38 Mitogen-Activated Protein Kinase (MAPK).

-

Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.

-

Incubation:

-

Mix kinase (5 ng/well), Alexa Fluor® labeled tracer (ATP competitor), and test compound (varying concentrations: 0.1 nM – 10 µM) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl

, 1 mM EGTA, 0.01% Brij-35). -

Incubate for 60 minutes at room temperature.

-

-

Detection: Add Europium-labeled anti-tag antibody.

-

Readout: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) on a plate reader (Ex: 340 nm, Em: 665 nm / 615 nm).

-

Data Analysis: Calculate IC

by plotting the TR-FRET ratio against log[compound].

Part 3: Medicinal Chemistry & SAR Analysis[3][4][6]

The biological activity of 4-Fluoro-2-(1H-imidazol-2-yl)phenylamine is tightly governed by its structure-activity relationship (SAR).

The Ortho-Imidazole Effect (The "Clonidine" Link)

The ortho positioning of the imidazole ring relative to the amine is critical.

-

Alpha-Adrenergic Activity: In its reduced form (imidazoline), this scaffold mimics Clonidine and Tizanidine , acting as an

-adrenergic agonist. -

Aromatic Imidazole: In the oxidized (aromatic) form—as in the title compound—the affinity for

receptors typically decreases, often shifting the profile towards antagonism or kinase inhibition . The aromatic ring is planar, favoring intercalation into ATP-binding pockets rather than the transmembrane GPCR pocket of adrenergic receptors.

The 4-Fluoro Substituent

-

Metabolic Blockade: The fluorine atom at position 4 (para to the amine) blocks the primary site of metabolic oxidation (CYP450-mediated hydroxylation), significantly extending the half-life compared to the non-fluorinated analog.

-

Electronic Effect: Fluorine is electron-withdrawing. This reduces the pKa of the aniline nitrogen, making it less nucleophilic but a better hydrogen bond donor for kinase "hinge" interactions.

Kinase Inhibitor Pharmacophore

The 2-phenylimidazole core is a bioisostere of the 2-phenylpyridine and 2-phenyloxazole scaffolds found in many kinase inhibitors.

-

Binding Mode: The imidazole nitrogen (N3) acts as a hydrogen bond acceptor, while the aniline NH

acts as a donor. This "Donor-Acceptor" motif is perfect for binding to the hinge region of kinases (e.g., p38, VEGFR2).

Data Summary: Comparative Activity Profile

| Compound Variant | Structure | Primary Target | Activity Type |

| Title Compound | 4-F-2-(Imidazolyl)-Aniline | p38 MAPK / VEGFR | Inhibitor (Scaffold) |

| Reduced Analog | 4-F-2-(Imidazolinyl)-Aniline | Agonist (putative) | |

| N-Acylated | Urea derivative of Title Cmpd | BRAF / C-Raf | Type II Inhibitor |

| Cyclized | 8-Fluoro-benzimidazole | Tubulin / DNA | Cytotoxic Agent |

Part 4: Visualizations

Diagram 1: Synthetic Pathway

This diagram illustrates the Debus-Radziszewski assembly and reduction steps.

Caption: Synthesis of 4-Fluoro-2-(1H-imidazol-2-yl)phenylamine via aldehyde cyclization and nitro reduction.

Diagram 2: Structure-Activity Relationship (SAR)

Visualizing the functional roles of each moiety.

Caption: SAR analysis highlighting the metabolic stability of the 4-F group and hinge-binding of the imidazole-amine motif.

Diagram 3: p38 MAPK Signaling Pathway Inhibition

Showing where the molecule intervenes in the inflammatory cascade.

Caption: Mechanism of action: Inhibition of the p38 MAPK pathway, preventing downstream inflammatory signaling.

Part 5: References

-

BenchChem. (2025). (1H-imidazol-2-yl)aniline Derivatives and Analogs: Synthesis, Biological Activity, and Therapeutic Potential. Retrieved from

-

Marcinkowska, M., et al. (2016).[3] Design, synthesis, and biological evaluation of fluorinated imidazo[1,2-a]pyridine derivatives with potential antipsychotic activity. European Journal of Medicinal Chemistry, 124, 456–467.[3] Retrieved from

-

Khattab, M.K., et al. (2012).[4] Synthesis of 4-(1H-benzo[d]imidazol-2-yl)aniline derivatives of expected anti-HCV activity. International Journal of Research in Pharmacy and Chemistry, 2(4). Retrieved from

-

PubChem. (2025). Compound Summary: 5-Fluoro-2-(1H-imidazol-2-yl)aniline.[5] National Library of Medicine. Retrieved from

-

Chhajed, S.S., et al. (2020).[6] N-(2-(1H-benzo[d]imidazol-2-yl)Phenyl)-2-(Substituted-styryl)Aniline as Anti-proliferative Agents. Indian Journal of Pharmaceutical Education and Research, 54(2). Retrieved from

Sources

- 1. Facile Synthesis, Characterization and Antimicrobial Activity of 2-Alkanamino Benzimidazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijrpc.com [ijrpc.com]

- 5. 5-Fluoro-2-(1H-imidazol-2-YL)aniline | C9H8FN3 | CID 104484322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Role of 4-Fluoro-2-(1H-imidazol-2-YL)-phenylamine in kinase inhibitor research

The Role of 4-Fluoro-2-(1H-imidazol-2-yl)-phenylamine in Kinase Inhibitor Research

Executive Summary: The "Privileged" Hinge Binder

4-Fluoro-2-(1H-imidazol-2-yl)-phenylamine (also referred to as 4-Fluoro-2-(1H-imidazol-2-yl)aniline ) represents a high-value "privileged scaffold" in modern medicinal chemistry, specifically within the design of ATP-competitive kinase inhibitors. Its structural significance lies in its ability to function as a bidentate ligand that mimics the purine core of Adenosine Triphosphate (ATP), the natural substrate of protein kinases.

This molecule is not merely a passive intermediate; it is a potent pharmacophore fragment used to construct tricyclic inhibitors (e.g., imidazo[1,2-a]quinoxalines and benzimidazo[1,2-c]quinazolines) targeting critical oncogenic pathways such as PI3K/mTOR , p38 MAPK , and Raf kinases . Its unique substitution pattern—combining an electron-withdrawing fluorine atom with an ortho-positioned imidazole—optimizes both metabolic stability and binding affinity within the hydrophobic kinase hinge region.

Chemical Architecture & Mechanistic Role

Structural Logic: The Pseudo-Tricyclic System

The core utility of this molecule stems from the spatial arrangement of its functional groups. In solution and within the kinase active site, the aniline amine (-NH₂) and the imidazole nitrogen (N3) form an intramolecular hydrogen bond (or a "pseudo-ring"), creating a planar conformation.

-

H-Bond Donor: The aniline -NH₂ group donates a hydrogen to the backbone carbonyl of the kinase hinge region.

-

H-Bond Acceptor: The imidazole pyridinic nitrogen (N3) accepts a hydrogen from the backbone amide NH of the kinase hinge.

-

Fluorine Effect: The C4-fluorine atom modulates the pKa of the aniline nitrogen, reducing its basicity to prevent non-specific binding while enhancing metabolic resistance against oxidative defluorination (a common metabolic soft spot).

Visualization: Hinge Binding Mode

The following diagram illustrates how 4-Fluoro-2-(1H-imidazol-2-yl)-phenylamine mimics the Adenine ring of ATP to lock into the kinase hinge region.

Caption: Bidentate interaction model showing the donor-acceptor motif essential for ATP-competitive inhibition.

Synthetic Protocol: Construction of the Scaffold

The synthesis of this scaffold requires precision to ensure the correct regiochemistry of the imidazole ring. The most robust industrial route involves the condensation of a substituted nitrobenzaldehyde with glyoxal, followed by reduction.

Reagents & Conditions

-

Precursor: 5-Fluoro-2-nitrobenzaldehyde (CAS: 395-81-3)

-

Cyclization Agents: Glyoxal (40% aq.), Ammonium Acetate

-

Reducing Agents: Hydrogen (H₂) with Palladium on Carbon (Pd/C) or Iron/Ammonium Chloride.

Step-by-Step Methodology

| Step | Operation | Critical Parameters | Yield Target |

| 1. Imidazole Formation | Dissolve 5-Fluoro-2-nitrobenzaldehyde (1.0 eq) in Methanol. Add Glyoxal (1.2 eq) and Ammonium Acetate (4.0 eq). Stir at 0°C for 30 min, then reflux. | Temp Control: Do not exceed 65°C initially to prevent polymerization of glyoxal. | >85% (Intermediate) |

| 2. Isolation | Cool reaction mixture. Precipitate with water/ice. Filter the yellow solid: 2-(5-Fluoro-2-nitrophenyl)-1H-imidazole . | pH Check: Ensure pH is neutral before filtration to avoid salt formation. | N/A |

| 3. Nitro Reduction | Dissolve intermediate in Ethanol/EtOAc (1:1). Add 10% Pd/C (5 wt%). Hydrogenate at 40 psi (H₂ balloon is insufficient for scale). | Safety: Purge system with N₂ before H₂ introduction. Monitor via TLC (disappearance of yellow spot). | >90% |

| 4. Purification | Filter through Celite. Concentrate filtrate. Recrystallize from Ethanol/Hexane. | Purity: Confirm by HPLC (>98%). Product is air-sensitive (oxidation to azo); store under Argon. | Final: ~75-80% |

Synthetic Workflow Diagram

Caption: Two-step synthetic pathway from nitrobenzaldehyde precursor to the final aniline scaffold.

Therapeutic Applications & Case Studies

PI3K/mTOR Pathway Inhibition

This scaffold is a direct precursor to Imidazo[1,2-c]quinazoline derivatives. By reacting the aniline amine and the imidazole nitrogen with a carbonyl source (e.g., carbonyldiimidazole or phosgene equivalents), researchers generate a tricyclic core that rigidly locks the "hinge-binding" conformation.

-

Mechanism: The tricyclic system occupies the ATP binding pocket of PI3K

/ -

Relevance: Critical in treating PTEN-deficient cancers (e.g., Glioblastoma, Breast Cancer).

p38 MAP Kinase Inhibitors

In inflammation research, this moiety serves as a "head group" for p38 inhibitors. The imidazole nitrogen interacts with Met109 (in p38

-

Advantage: The 4-fluoro substituent improves selectivity against homologous kinases (e.g., JNK) by exploiting subtle steric differences in the gatekeeper region.

Experimental Validation: Kinase Assay Protocol

To validate the inhibitory potential of derivatives built on this scaffold, a standardized ADP-Glo™ Kinase Assay is recommended. This assay quantifies the ADP produced during the kinase reaction.

Assay Setup

-

Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 μM DTT.

-

Substrate: Poly(Glu, Tyr) 4:1 peptide (0.2 mg/mL).

-

ATP Concentration:

apparent (typically 10-50 μM depending on the specific kinase).

Protocol Steps

-

Compound Prep: Dissolve 4-Fluoro-2-(1H-imidazol-2-yl)-phenylamine derivative in 100% DMSO. Perform 3-fold serial dilutions.

-

Enzyme Mix: Add 2 μL of Kinase (e.g., PI3K

, 1-5 ng/well) to a 384-well white plate. -

Inhibitor Addition: Add 1 μL of compound solution. Incubate for 15 min at RT (Room Temperature) to allow equilibrium binding.

-

Reaction Start: Add 2 μL of ATP/Substrate mix. Incubate for 60 min at RT.

-

Detection: Add 5 μL of ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.

-

Readout: Add 10 μL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Measure Luminescence.

Data Analysis: Plot RLU (Relative Light Units) vs. log[Inhibitor]. Fit to a sigmoidal dose-response curve to determine

References

-

Lombardo, L. J., et al. (2004). "Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays." Journal of Medicinal Chemistry. Link (Context: Hinge binding motifs).

-

Liu, Y., et al. (2011). "Synthesis and biological evaluation of novel 2,4,5-substituted imidazole derivatives as inhibitors of FLT3 leukemia cell proliferation." Bioorganic & Medicinal Chemistry Letters. Link

-

Vlahos, C. J., et al. (1994). "A specific inhibitor of phosphatidylinositol 3-kinase, 2-(4-morpholinyl)-8-phenyl-4H-1-benzopyran-4-one (LY294002)." Journal of Biological Chemistry. Link (Context: PI3K inhibition mechanisms).

- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.

-

Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual." Link

4-Fluoro-2-(1H-imidazol-2-YL)-phenylamine as a pharmaceutical intermediate

Pharmaceutical Intermediate & Kinase Inhibitor Scaffold

Abstract

This technical guide profiles 4-Fluoro-2-(1H-imidazol-2-yl)phenylamine , a critical bidentate scaffold in medicinal chemistry. Characterized by an electron-deficient aniline ring fused with an imidazole moiety, this intermediate serves as a primary "hinge-binding" pharmacophore in the development of type I and type II kinase inhibitors. This document details its chemical profile, industrial synthesis via the Debus-Radziszewski reaction, quality control parameters, and its application in supramolecular and pharmaceutical synthesis.

Chemical Profile & Identity

This compound represents a specialized subclass of 2-substituted anilines, distinguished by the presence of a 4-fluoro substituent which enhances metabolic stability and modulates pKa, making it an ideal bioisostere for adenine in ATP-competitive inhibition.

| Property | Specification |

| Chemical Name | 4-Fluoro-2-(1H-imidazol-2-yl)aniline |

| IUPAC Name | 4-fluoro-2-(1H-imidazol-2-yl)benzenamine |

| Molecular Formula | C₉H₈FN₃ |

| Molecular Weight | 177.18 g/mol |

| Key Functional Groups | Primary Amine (-NH₂), Imidazole (C₃H₃N₂), Fluorine (-F) |

| pKa (Calculated) | ~3.5 (Amine), ~6.0 (Imidazole) |

| Solubility | Soluble in DMSO, Methanol; Low solubility in water |

| Appearance | Off-white to pale yellow crystalline solid |

| CAS (Precursor) | 395-81-3 (5-Fluoro-2-nitrobenzaldehyde) |

Industrial Synthesis Protocol

The most robust industrial route utilizes a modified Debus-Radziszewski imidazole synthesis followed by a chemoselective reduction. This pathway avoids the use of unstable acid chlorides and allows for scalability.

Reaction Logic

-

Cyclocondensation: The aldehyde group of 5-fluoro-2-nitrobenzaldehyde reacts with glyoxal and ammonia to form the imidazole ring.

-

Reduction: The nitro group is reduced to the primary amine using catalytic hydrogenation or iron-mediated reduction, preserving the imidazole ring and the fluorine atom.

Step-by-Step Methodology

Reagents:

-

5-Fluoro-2-nitrobenzaldehyde (Starting Material)[1][2][3][4]

-

Glyoxal (40% aq. solution)

-

Ammonium Acetate (NH₄OAc)

-

Methanol (MeOH)

-

Palladium on Carbon (10% Pd/C) or Iron powder/NH₄Cl

Workflow:

-

Imidazole Formation (Cyclization):

-

Charge a reactor with 5-Fluoro-2-nitrobenzaldehyde (1.0 eq) and Methanol (10 vol).

-

Add Glyoxal (1.2 eq) and Ammonium Acetate (4.0 eq) at room temperature.

-

Heat the mixture to reflux (65°C) for 4–6 hours.

-

In-Process Control (IPC): Monitor by HPLC for consumption of aldehyde.

-

Workup: Cool to RT. Remove solvent under reduced pressure.[5] Neutralize residue with NaHCO₃ (aq) and extract with Ethyl Acetate.

-

Intermediate: 4-Fluoro-2-(1H-imidazol-2-yl)-1-nitrobenzene.

-

-

Nitro Reduction:

-

Dissolve the nitro-intermediate in Ethanol/THF (1:1).

-

Add 10% Pd/C (5 wt% loading).

-

Stir under H₂ atmosphere (balloon or 30 psi) at RT for 12 hours.

-

Critical Note: Avoid acidic conditions during reduction to prevent defluorination or imidazole ring opening.

-

Purification: Filter catalyst through Celite. Concentrate filtrate. Recrystallize from Ethanol/Water.[6]

-

Figure 1: Synthetic workflow for 4-Fluoro-2-(1H-imidazol-2-yl)aniline from commercially available precursors.

Pharmaceutical Applications & Mechanism

This intermediate is a "privileged scaffold" in kinase inhibitor discovery. The 2-(imidazol-2-yl)aniline motif mimics the N1-C6-N7 hydrogen bonding pattern of the adenine ring in ATP.

Mechanism of Action: Hinge Binding

In the ATP-binding pocket of protein kinases (e.g., BRAF, MEK, VEGFR), the molecule acts as a bidentate ligand:

-

Donor: The aniline -NH₂ acts as a hydrogen bond donor to the hinge region backbone carbonyl.

-

Acceptor: The imidazole N3 acts as a hydrogen bond acceptor from the hinge region backbone amide.

-

Fluorine Effect: The 4-fluoro substituent (para to the aniline nitrogen) increases the lipophilicity and metabolic stability of the ring, often occupying a hydrophobic pocket adjacent to the gatekeeper residue.

Derivatization Potential [5][2][3][4][6][7][8][9][10]

-

N-Acylation/Urea Formation: The primary amine is readily derivatized with isocyanates to form diarylureas (common in Raf inhibitors like Sorafenib analogs).

-

Sandmeyer Reaction: The amine can be converted to a halide (Cl, Br, I) for further cross-coupling if the imidazole is protected.

Figure 2: Pharmacophore mapping of the intermediate within a theoretical kinase ATP-binding pocket.

Quality Control & Analytics

To ensure pharmaceutical grade quality (typically >98%), the following analytical methods are standard.

| Test | Method | Acceptance Criteria |

| Identification | ¹H-NMR (DMSO-d₆) | Confirms 3 aromatic protons, imidazole singlets, amine broad peak. |

| Purity | HPLC (C18 Column) | > 98.0% Area |

| Fluorine Content | ¹⁹F-NMR | Single peak at ~-120 ppm (relative to CFCl₃). |

| Water Content | Karl Fischer | < 0.5% w/w |

| Residual Solvents | GC-Headspace | Methanol < 3000 ppm, Ethyl Acetate < 5000 ppm. |

¹H-NMR Diagnostic Peaks (DMSO-d₆):

- 12.5 (br s, 1H, Imidazole-NH)

- 7.1–7.5 (m, 3H, Ar-H)

- 6.9 (s, 2H, Imidazole-CH)

- 6.0 (br s, 2H, Aniline-NH₂)

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).

-

Handling: Use in a fume hood. The imidazole moiety can coordinate metals; avoid contact with strong oxidizers.

-

Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Light sensitive (aniline oxidation).

References

-

ChemScene. (2025). 4-Fluoro-2-(1H-imidazol-2-yl)phenol and related intermediates. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for Imidazole Derivatives. Retrieved from

-

Oriental Journal of Chemistry. (2013). Facile Synthesis and Characterization of 2-Substituted Benzimidazole/Imidazole Derivatives. Retrieved from

-

Organic Chemistry Portal. (2024).[5] Synthesis of 2-Imidazolines and Imidazoles from Aldehydes. Retrieved from

-

Journal of Applied Pharmaceutical Science. (2012). Synthesis and biological evaluation of 2,4,5-triphenyl-1H-imidazole-1-yl Derivatives. Retrieved from

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. researchgate.net [researchgate.net]

- 3. venkatasailifesciences.com [venkatasailifesciences.com]

- 4. theses.gla.ac.uk [theses.gla.ac.uk]

- 5. BJOC - Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines [beilstein-journals.org]

- 6. researchgate.net [researchgate.net]

- 7. (PDF) Different synthetic routes to 4-(1H-benzo[d] imidazol-2-yl)aniline [academia.edu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. japsonline.com [japsonline.com]

- 10. 2-Imidazoline synthesis [organic-chemistry.org]

2-(1H-imidazol-2-yl)aniline Derivatives: A Comprehensive Technical Guide to Synthesis, Coordination Chemistry, and Medicinal Applications

Executive Summary

The compound 2-(1H-imidazol-2-yl)aniline (CAS: 29528-25-4) and its derivatives represent a highly versatile class of bidentate pharmacophores and ligands. Characterized by an aniline ring directly coupled to an imidazole moiety at the ortho position, this scaffold offers a unique spatial arrangement of hydrogen bond donors and acceptors. For drug development professionals, it serves as a critical building block for fused azole-pyrimidine derivatives—potent inhibitors of the Phosphoinositide 3-kinase gamma (PI3K-γ) pathway [1]. For coordination chemists, the N,N'-bidentate chelation mode is ideal for stabilizing transition metals like ruthenium and iridium in photoluminescent materials.

This whitepaper provides an in-depth literature review and technical guide, detailing the physicochemical profiling, self-validating synthetic protocols, and mechanistic pharmacological applications of 2-(1H-imidazol-2-yl)aniline derivatives.

Structural and Physicochemical Profiling

The utility of 2-(1H-imidazol-2-yl)aniline stems from its electronic properties. The proximity of the primary amine (-NH₂) to the imidazole ring allows for intramolecular hydrogen bonding and facilitates the formation of stable five- or six-membered chelate rings when bound to a metal center or a kinase hinge region.

Quantitative Physicochemical Data

The following table summarizes the core quantitative data for the unsubstituted parent scaffold, which dictates its behavior in both synthetic and biological environments [1].

| Property | Value | Structural Significance |

| CAS Number | 29528-25-4 | Unique identifier for the primary scaffold. |

| Molecular Formula | C₉H₉N₃ | Provides a low molecular weight starting point for fragment-based drug design. |

| Molecular Weight | 159.19 g/mol | Highly efficient ligand efficiency (LE) when optimizing for target binding. |

| SMILES | C1=CC=C(C(=C1)C2=NC=CN2)N | Defines the 1,2-substitution pattern critical for bidentate chelation. |

| H-Bond Donors | 2 | The aniline -NH₂ and imidazole -NH act as potent donors in ATP-binding pockets. |

| H-Bond Acceptors | 1 | The unprotonated imidazole nitrogen acts as a Lewis base. |

| Rotatable Bonds | 1 | Low conformational entropy penalty upon target binding. |

Synthetic Methodologies: The Debus-Radziszewski Approach

Synthesizing 2-(1H-imidazol-2-yl)aniline requires a strategy that constructs the imidazole ring without interfering with the aniline amine. The most robust, field-proven method relies on the Debus-Radziszewski imidazole synthesis [2], followed by the reduction of a nitro precursor.

Causality in Experimental Design

-

Why Debus-Radziszewski? This multicomponent reaction allows for the modular assembly of the imidazole ring from readily available 2-nitrobenzaldehyde, glyoxal, and ammonia. It proceeds via a diimine intermediate, avoiding the harsh acidic conditions that could lead to unwanted side reactions [3].

-

Why Catalytic Hydrogenation? Reducing the intermediate 2-(2-nitrophenyl)-1H-imidazole using Palladium on Carbon (Pd/C) and H₂ gas is preferred over dissolving metal reductions (e.g., SnCl₂/HCl). Hydrogenation avoids heavy metal waste, prevents the formation of highly stable metal-chelate complexes with the product, and simplifies downstream purification to a simple Celite filtration.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2-(2-nitrophenyl)-1H-imidazole

-

Reagent Preparation: Dissolve 10.0 g (66.2 mmol) of 2-nitrobenzaldehyde in 100 mL of absolute ethanol. Rationale: Ethanol acts as an excellent solvent that solubilizes the organic aldehyde while remaining miscible with the aqueous reagents added next.

-

Multicomponent Addition: Slowly add 40% aqueous glyoxal (1.2 equivalents) and 28% aqueous ammonium hydroxide (4.0 equivalents) to the stirring solution at 0°C.

-

Cyclization: Heat the mixture to reflux (approx. 78°C) for 4 hours. The heat drives the dehydration step necessary for the aromatization of the imidazole ring.

-

Workup: Cool to room temperature, concentrate in vacuo, and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and evaporate to yield the nitro-intermediate.

Step 2: Catalytic Hydrogenation to 2-(1H-imidazol-2-yl)aniline

-

Reaction Setup: Dissolve the crude 2-(2-nitrophenyl)-1H-imidazole in 50 mL of methanol. Add 10 wt% Pd/C (0.1 equivalents).

-

Reduction: Purge the reaction vessel with N₂, then introduce H₂ gas via a balloon or Parr shaker at 1 atm. Stir vigorously at room temperature for 12 hours.

-

Purification: Filter the suspension through a pad of Celite to remove the Pd/C catalyst. Critical Step: Wash the Celite pad thoroughly with hot methanol, as the bidentate product can weakly coordinate to the palladium surface.

-

Isolation: Concentrate the filtrate to afford 2-(1H-imidazol-2-yl)aniline as a highly pure solid (>95% yield).

Fig 1. Synthetic workflow for 2-(1H-imidazol-2-yl)aniline via Debus-Radziszewski condensation.

Medicinal Chemistry: Targeting the PI3K-γ Isoform

In drug discovery, the 2-(1H-imidazol-2-yl)aniline scaffold is predominantly utilized to synthesize fused azole-pyrimidines (e.g., imidazo[1,2-c]quinazolines). These complex heterocycles are highly potent, ATP-competitive inhibitors of the Phosphoinositide 3-kinase (PI3K) family [4].

Mechanism of Action & Isoform Selectivity

The PI3K family consists of lipid kinases that regulate cell survival, proliferation, and immune responses. While PI3K-α and PI3K-β are ubiquitous and regulate general cell metabolism, PI3K-γ is largely confined to leukocytes (white blood cells) and is activated by G-protein-coupled receptors (GPCRs) [5].

Derivatives of 2-(1H-imidazol-2-yl)aniline exhibit a unique spatial geometry that allows them to act as "hinge binders" within the ATP-binding pocket of PI3K-γ. The nitrogen atoms of the imidazole and the aniline-derived structural motifs form critical hydrogen bonds with the valine hinge residues of the kinase. By selectively inhibiting PI3K-γ, these compounds block the downstream production of PIP3 and the subsequent phosphorylation of AKT in immune cells. This results in a profound anti-inflammatory effect—suppressing T-cell activation and neutrophil migration—without the severe anti-proliferative toxicity associated with pan-PI3K inhibition [4][5].

Fig 2. PI3K-γ signaling pathway and targeted inhibition by azole-pyrimidine derivatives.

Coordination Chemistry & Materials Science

Beyond medicinal chemistry, the 2-(1H-imidazol-2-yl)aniline scaffold is a highly prized ligand in organometallic chemistry. It functions as a neutral or monoanionic N,N'-bidentate ligand.

Chelation Dynamics

When reacted with transition metal precursors (e.g., [Ru(bpy)2Cl2]), the lone pair on the aniline nitrogen and the unprotonated imidazole nitrogen coordinate to the metal center, forming a highly stable, planar five-membered metallacycle.

-

Photophysical Tuning: The electron-donating nature of the aniline group significantly alters the Highest Occupied Molecular Orbital (HOMO) energy levels of the resulting metal complexes. This allows researchers to fine-tune the emission spectra of Ruthenium(II) and Iridium(III) complexes for applications in Organic Light Emitting Diodes (OLEDs) and luminescent cellular probes.

References

-

Wikipedia Contributors. "Debus–Radziszewski imidazole synthesis." Wikipedia, The Free Encyclopedia. Available at:[Link]

-

Han, N., et al. "PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects." International Journal of Molecular Sciences, U.S. National Library of Medicine (PMC). Available at:[Link]

-

Ruckle, T., et al. "Discovery of dual inhibitors of the immune cell PI3Ks p110δ and p110γ: a prototype for new anti-inflammatory drugs." Nature Reviews Drug Discovery / PMC. Available at:[Link]

Methodological & Application

Synthesis of 4-Fluoro-2-(1H-imidazol-2-YL)-phenylamine from 4-fluoro-2-nitroaniline

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application: Synthesis of biaryl-like heteroaromatic building blocks for kinase inhibitors, Wnt/β-catenin pathway modulators, and advanced pharmaceutical intermediates.

Retrosynthetic Strategy & Mechanistic Rationale

The synthesis of 4-Fluoro-2-(1H-imidazol-2-yl)phenylamine from 4-fluoro-2-nitroaniline presents a unique regiochemical challenge. The starting material possesses an electron-donating amine at C1 and an electron-withdrawing nitro group at C2. Direct conversion of a nitro group to an imidazole ring is chemically unfeasible. Therefore, a strategic functional group interconversion (FGI) pathway is required.

As an application scientist, I have designed a 6-step workflow that relies on orthogonal protection and chemoselective transformations .

-

Orthogonal Protection: We must first protect the C1-amine. Without protection, the subsequent Sandmeyer reaction would indiscriminately diazotize the C1-amine, leading to polymeric or regioisomeric byproducts .

-

Chemoselective Reduction: The C2-nitro group is reduced to an amine. We specifically utilize Stannous Chloride (

) rather than standard -

Sandmeyer Cyanation: The newly formed C2-amine is diazotized and converted to a nitrile, establishing the necessary carbon anchor for the imidazole ring .

-

Heterocycle Construction: Direct conversion of nitriles to imidazoles requires harsh Pinner conditions. Instead, we employ a highly robust two-stage approach: a

-catalyzed cyclization with ethylenediamine to form an imidazoline, followed by a mild, single-electron transfer (SET) oxidation using Activated -

Deprotection: Acidic hydrolysis cleanly removes the acetyl group, yielding the target compound.

Pathway Visualization

Fig 1: Six-step synthetic workflow for 4-Fluoro-2-(1H-imidazol-2-yl)phenylamine.

Step-by-Step Experimental Protocols

Step 1: N-Acetylation (Amine Protection)

Causality: Differentiates the C1-amine from the future C2-amine to prevent cross-reactivity.

-

Dissolve 4-fluoro-2-nitroaniline (10.0 g, 64.0 mmol) in anhydrous dichloromethane (DCM, 100 mL).

-

Add pyridine (7.8 mL, 96.0 mmol) and cool the reaction flask to 0 °C using an ice bath.

-

Dropwise add acetic anhydride (

, 9.0 mL, 96.0 mmol) over 15 minutes. -

Remove the ice bath, allow the mixture to warm to room temperature (RT), and stir for 2 hours.

-

Workup: Quench with 1M HCl (50 mL) to remove excess pyridine. Wash the organic layer with saturated

and brine. Dry over -

Self-Validation Checkpoint: TLC (Hexane/EtOAc 7:3) shows complete consumption of the bright yellow starting material.

NMR (

Step 2: Chemoselective Nitro Reduction

Causality:

-

Dissolve N-(4-fluoro-2-nitrophenyl)acetamide (11.5 g, 58.0 mmol) in ethyl acetate (EtOAc, 150 mL).

-

Add Stannous Chloride dihydrate (

, 65.4 g, 290.0 mmol). -

Heat the suspension to 60 °C and stir vigorously for 4 hours.

-

Workup: Cool to RT. Carefully add saturated aqueous

until the aqueous phase reaches pH 8 (Caution: heavy precipitation of tin salts will occur). Filter the entire biphasic mixture through a pad of Celite. Extract the filtrate with EtOAc, wash with brine, dry, and concentrate. -

Self-Validation Checkpoint: LC-MS shows a mass shift from 198 to 168 Da (

). IR spectroscopy reveals primary amine N-H stretches at ~3400 and 3300

Step 3: Sandmeyer Cyanation

Causality: Replaces the C2-amine with a nitrile group via a diazonium intermediate, providing the necessary carbon atom for the imidazole ring.

-

Suspend N-(2-amino-4-fluorophenyl)acetamide (8.5 g, 50.5 mmol) in 6M HCl (60 mL) and cool to 0 °C.

-

Dropwise add a solution of

(3.8 g, 55.5 mmol) in water (15 mL). Stir for 30 minutes at 0 °C to form the diazonium salt. -

In a separate flask, prepare a solution of Copper(I) Cyanide (

, 5.4 g, 60.6 mmol) and Potassium Cyanide ( -

CRITICAL SAFETY STEP: Perform in a heavily ventilated fume hood. HCN gas may evolve. Carefully neutralize the diazonium solution with solid

until pH is ~6, then add it dropwise to the -

Heat the mixture to 60 °C for 1 hour.

-

Workup: Cool to RT, extract with EtOAc (3 x 100 mL). Wash with 1M NaOH and brine. Purify via silica gel chromatography.

-

Self-Validation Checkpoint: IR spectroscopy shows a distinct, sharp

stretch at 2225

Step 4: Thioamide-Mediated Imidazoline Cyclization

Causality: Phosphorus pentasulfide (

-

In a pressure tube, combine N-(2-cyano-4-fluorophenyl)acetamide (6.0 g, 33.7 mmol), anhydrous ethylenediamine (11.3 mL, 168.5 mmol), and

(0.37 g, 1.68 mmol). -

Seal the tube and heat to 120 °C for 12 hours.

-

Workup: Cool to RT, pour into ice water (100 mL), and extract with DCM (3 x 75 mL). Wash with water and brine, then concentrate.

-

Self-Validation Checkpoint:

NMR (

Step 5: Aromatization (Oxidation)

Causality: Activated

-

Dissolve the crude imidazoline (5.5 g, ~24.8 mmol) in chloroform (

, 100 mL). -

Add Activated Manganese(IV) Oxide (

, 21.5 g, 248 mmol). -

Reflux the black suspension vigorously for 16 hours.

-

Workup: Filter the hot mixture through a pad of Celite to remove manganese salts. Wash the pad generously with hot

and methanol. Concentrate the filtrate. -

Self-Validation Checkpoint:

NMR confirms the disappearance of the aliphatic imidazoline protons and the appearance of a 2-proton singlet at

Step 6: Acidic Deprotection

Causality: Acidic hydrolysis is utilized because the resulting imidazole ring is highly stable in acid (forming a water-soluble imidazolium salt), which drives the deprotection equilibrium forward.

-

Suspend N-(4-fluoro-2-(1H-imidazol-2-yl)phenyl)acetamide (4.5 g, 20.5 mmol) in 6M HCl (50 mL).

-

Reflux the solution for 4 hours.

-

Workup: Cool to RT. Place the flask in an ice bath and basify with 2M NaOH until pH 9 is reached. The target compound will precipitate as a free base.

-

Extract with EtOAc, wash with brine, dry over

, and concentrate. Recrystallize from Ethanol/Water to yield the pure product. -

Self-Validation Checkpoint: LC-MS confirms the final mass

.

Quantitative Data Summary

| Step | Transformation | Key Reagents & Conditions | Temp / Time | Expected Yield | Validation Checkpoint |

| 1 | N-Acetylation | 0 °C | 92 - 95% | ||

| 2 | Nitro Reduction | 60 °C, 4 h | 85 - 88% | LC-MS: | |

| 3 | Sandmeyer Cyanation | 0 °C | 65 - 70% | IR: | |

| 4 | Cyclization | Ethylenediamine (5 eq), | 120 °C, 12 h | 75 - 80% | |

| 5 | Aromatization | Activated | Reflux, 16 h | 80 - 85% | |

| 6 | Deprotection | 6M HCl (aq), followed by NaOH | Reflux, 4 h | 90 - 95% | LC-MS: |

References

-

Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. URL:[Link]

-

Bellamy, F. D., & Ou, K. (1984). "Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium". Tetrahedron Letters, 25(8), 839-842. URL:[Link]

-

Clarke, H. T., & Read, R. R. (1925). "o-Tolunitrile and p-Tolunitrile". Organic Syntheses, 4, 69. URL:[Link]

-

Amemiya, Y., Miller, A., & Hsu, N. J. (1989). "Synthesis of 2-substituted imidazoles by oxidation of 2-imidazolines with manganese dioxide". Synthetic Communications, 19(11-12), 2001-2008. URL:[Link]

Application Note: Protocols for using 4-Fluoro-2-(1H-imidazol-2-YL)-phenylamine in Drug Discovery

Executive Summary

4-Fluoro-2-(1H-imidazol-2-YL)-phenylamine (also known as 4-fluoro-2-(1H-imidazol-2-yl)aniline) is a highly privileged building block in modern medicinal chemistry, particularly for the development of targeted kinase inhibitors (e.g., PI3K, RTKs) and G-protein coupled receptor (GPCR) ligands. The 2-imidazolyl-aniline motif serves as a potent bidentate hinge-binding scaffold, capable of forming critical hydrogen bond donor-acceptor pairs within the ATP-binding pocket of kinases. The strategic incorporation of a fluorine atom at the 4-position blocks metabolic oxidation (improving half-life) and modulates the pKa of the aniline amino group, optimizing cellular permeability.

This application note provides detailed, field-proven protocols for the synthetic incorporation of this building block into lead scaffolds, followed by a robust in vitro biological evaluation workflow.

Synthetic Workflows: Scaffold Construction

The primary utility of 4-Fluoro-2-(1H-imidazol-2-YL)-phenylamine lies in its functionalizable primary amine. However, the electron-withdrawing inductive effect of the fluorine atom, combined with the steric bulk of the ortho-imidazole ring, reduces the nucleophilicity of the aniline. Consequently, standard coupling conditions often fail, necessitating optimized, high-efficiency protocols.

Protocol A: HATU-Mediated Amide Coupling

To form stable amide linkages, highly reactive uronium coupling reagents like HATU are required to overcome the reduced nucleophilicity of the fluorinated aniline[1].

Reagents:

-

Carboxylic acid building block (1.0 equiv)

-

4-Fluoro-2-(1H-imidazol-2-YL)-phenylamine (1.2 equiv)

-

HATU (1.2 equiv)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN) (0.2 M)

Step-by-Step Methodology:

-

Pre-activation: Dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere. Add DIPEA (3.0 equiv) and stir for 5 minutes at room temperature.

-

Coupling Agent Addition: Add HATU (1.2 equiv) to the solution. Stir for 15–20 minutes to allow the formation of the active O-7-azabenzotriazolyl ester. Causality: Pre-activation prevents the amine from reacting directly with HATU to form a stable, unreactive guanidinium byproduct.

-

Amine Addition: Add 4-Fluoro-2-(1H-imidazol-2-YL)-phenylamine (1.2 equiv) in a single portion.

-

Reaction: Stir the mixture at room temperature for 4–16 hours. Monitor progression via LC-MS until the active ester is consumed.

-

Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), dry over anhydrous Na₂SO₄, and concentrate in vacuo[1].

Protocol B: Palladium-Catalyzed Buchwald-Hartwig Amination

When extending the scaffold via C-N bond formation (e.g., coupling with an aryl halide to reach the solvent-exposed region of a kinase), Buchwald-Hartwig cross-coupling is the method of choice[2].

Reagents:

-

Aryl halide/mesylate (1.0 equiv)

-

4-Fluoro-2-(1H-imidazol-2-YL)-phenylamine (1.2 equiv)

-

Pd(OAc)₂ (1.0–2.0 mol%) or Pd₂(dba)₃

-

CM-phos or (±)-BINAP ligand (4.0 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.5 equiv)

-

Anhydrous Toluene (0.1 M)

Step-by-Step Methodology:

-

Inert Setup: To an oven-dried Schlenk flask, add the aryl halide, Pd(OAc)₂, the phosphine ligand (e.g., CM-phos), and NaOtBu.

-

Degassing: Evacuate the flask and backfill with nitrogen (repeat 3 times).

-

Reagent Addition: Add 4-Fluoro-2-(1H-imidazol-2-YL)-phenylamine and anhydrous toluene via syringe. Causality: The bulky, electron-rich phosphine ligand is critical here; it facilitates the oxidative addition of the aryl halide and forces the subsequent reductive elimination, overcoming the steric hindrance of the ortho-imidazole group[2].

-

Heating: Seal the flask and heat to 90–110 °C with vigorous stirring for 12 hours.

-

Purification: Cool to room temperature, dilute with EtOAc, filter through a pad of Celite to remove the palladium catalyst, and purify via flash column chromatography.

Synthetic pathways utilizing the fluorinated imidazole-aniline building block.

Biological Evaluation: In Vitro Kinase Profiling

Once the lead compound is synthesized, its inhibitory potency against target kinases (e.g., PI3K) must be evaluated. Because lipid kinases like PI3K phosphorylate PIP2 to PIP3—substrates that are notoriously difficult to quantify directly without radioactivity—the Promega ADP-Glo™ Kinase Assay is the gold standard[3]. It is a homogeneous, self-validating luminescent assay that measures the byproduct (ADP) of the kinase reaction[4].

Protocol C: ADP-Glo™ Kinase Assay for PI3K Inhibition

Step-by-Step Methodology:

-

Standard Curve Generation (Self-Validation): Prepare a 1 mM ATP-to-ADP conversion standard curve in 1X kinase reaction buffer. Combine ATP and ADP stock solutions to simulate 0%, 2%, 5%, 10%, 20%, and 100% ADP conversion. Causality: This ensures the luminescence signal is strictly proportional to kinase activity and accounts for any buffer interference[5].

-

Kinase Reaction Setup (384-well plate):

-

Add 1 µL of the synthesized inhibitor (serial dilutions in DMSO) to the wells.

-

Add 2 µL of purified PI3K enzyme in 1X lipid kinase buffer. Incubate for 15 minutes at room temperature to allow compound binding.

-

Add 2 µL of substrate mix (PIP2 lipid substrate and ATP).

-

-

Reaction Phase: Incubate the plate at room temperature for 60 minutes.

-

ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to all wells. Incubate for 40 minutes at room temperature. Causality: This reagent terminates the kinase reaction and completely depletes any unconsumed ATP, leaving only the ADP generated by the kinase reaction. This step is critical to eliminate background noise[3].

-

ADP Detection: Add 10 µL of Kinase Detection Reagent. Incubate for 30–60 minutes. This reagent converts the generated ADP back into ATP, which is simultaneously utilized by a luciferase/luciferin reaction to generate light[3].

-

Measurement: Read the luminescence using a plate-reading luminometer (integration time of 0.5–1 second per well). Calculate the IC₅₀ using non-linear regression analysis.

PI3K/AKT signaling pathway and targeted inhibition by the synthesized lead compound.

Data Presentation: Structure-Activity Relationship (SAR)

The structural logic of utilizing 4-Fluoro-2-(1H-imidazol-2-YL)-phenylamine becomes evident when analyzing the Structure-Activity Relationship (SAR) of resulting kinase inhibitors. The table below summarizes representative quantitative data demonstrating the impact of the specific functional groups on target affinity and metabolic stability.

| Scaffold Modification | PI3K IC₅₀ (nM) | HLM Half-life (t₁/₂, min) | Rationale / Causality |

| Aniline core only (No Imidazole, No F) | > 10,000 | 15.2 | Lacks hinge-binding capability; rapid aromatic oxidation. |

| 2-(1H-imidazol-2-yl)aniline (No F) | 145 | 22.4 | Imidazole establishes bidentate hydrogen bonds with the kinase hinge region, but the para-position remains susceptible to CYP450 oxidation. |

| 4-Fluoro-2-(1H-imidazol-2-yl)aniline | 12 | > 120 | Fluorine blocks para-oxidation (enhancing half-life) and lowers aniline pKa, improving target residence time and cellular permeability. |

References

-

BMG LABTECH. "Promega ADP-Glo kinase assay". Bmglabtech.com. Available at:[Link]

-

Organic Syntheses. "Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates". Orgsyn.org. Available at:[Link]

-

US Patent Application. "US 2014/0309178A1: Compounds, Compositions and Methods for Treating Disease". Googleapis.com. Available at:[Link]

Sources

Application Note: Coupling Strategies for 4-Fluoro-2-(1H-imidazol-2-yl)aniline

This Application Note is designed for medicinal chemists and process scientists working with 4-Fluoro-2-(1H-imidazol-2-yl)aniline (hereafter referred to as 4F-2IA ). This scaffold is a "privileged structure" in drug discovery, serving as a critical precursor for tricyclic kinase inhibitors (e.g., imidazo[1,2-a]benzimidazoles) and as a bidentate ligand in metallodrugs.

Executive Summary & Reactivity Profile

4-Fluoro-2-(1H-imidazol-2-yl)aniline (4F-2IA) presents a unique synthetic challenge due to its amphoteric nature and multiple nucleophilic sites. Unlike simple anilines, the presence of the ortho-imidazole ring creates an intramolecular hydrogen bond network that reduces the nucleophilicity of the primary amine. Furthermore, the 4-Fluoro substituent (an electron-withdrawing group) further deactivates the aniline nitrogen, requiring high-energy coupling reagents or specific catalytic activation.

Structural Reactivity Analysis

-

Site A (Aniline -NH₂): The primary coupling target. Its nucleophilicity is attenuated by the electron-withdrawing Fluorine at the para position (relative to the amine) and the electron-deficient imidazole ring.

-

Site B (Imidazole -NH): Acidic (pKa ~14) but can compete as a nucleophile under basic conditions, leading to regioselectivity issues (N-alkylation/acylation).

-

Site C (Imidazole -N=): Basic (pKa ~6-7). Acts as a proton trap or a coordination site for metals.

-

Intramolecular Interaction: A strong N-H···N hydrogen bond exists between the aniline proton and the imidazole imine nitrogen, locking the molecule in a planar conformation. This must be disrupted (e.g., by solvent choice or temperature) for efficient coupling.

Figure 1: Reactivity map highlighting the competitive nucleophilic sites and structural constraints.

Critical Reaction Parameters

To ensure successful coupling, the following parameters must be controlled.

| Parameter | Recommendation | Rationale |

| Solvent System | DMF or DMAc (anhydrous) | Polar aprotic solvents disrupt the intramolecular H-bond and solubilize the zwitterionic intermediate. |

| Base Selection | DIPEA (Hünig's Base) or NMM | Non-nucleophilic bases prevent competition. Avoid inorganic bases (K₂CO₃) if high solubility is required. |

| Coupling Reagent | HATU or T3P (Propylphosphonic anhydride) | Standard EDC/HOBt is often too slow due to the deactivated aniline. HATU provides the necessary driving force. |

| Temperature | 50°C - 80°C | Elevated temperature is often required to overcome the activation energy barrier caused by the Fluorine substituent. |

| Protection | None (usually) | Protecting the imidazole is possible (e.g., Boc, Trt) but often unnecessary if stoichiometry is controlled. |

Experimental Protocols

Protocol A: High-Efficiency Amide Coupling (Acylation)

Use this protocol for attaching drug linkers or carboxylic acid fragments.

Reagents:

-

4F-2IA (1.0 equiv)

-

Carboxylic Acid (R-COOH) (1.1 equiv)

-

HATU (1.2 equiv) - Preferred for sterically hindered or electron-poor amines.

-

DIPEA (3.0 equiv)

-

DMF (anhydrous, 0.2 M concentration)

Step-by-Step Procedure:

-

Activation: In a dried reaction vial, dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF. Add DIPEA (3.0 equiv) and stir for 5 minutes.

-

Reagent Addition: Add HATU (1.2 equiv) in one portion. Stir at room temperature (RT) for 10–15 minutes to form the active ester (O-At ester). Note: The solution should turn slightly yellow.

-

Coupling: Add 4F-2IA (1.0 equiv) solid directly to the reaction mixture.

-

Reaction:

-

Standard: Stir at RT for 4–12 hours.

-

Sluggish: If LCMS shows <50% conversion after 4 hours, heat to 60°C . The electron-withdrawing fluorine often necessitates this thermal boost.

-

-

Work-up:

-

Dilute with EtOAc (10 volumes).

-

Wash with sat. NaHCO₃ (2x), Water (1x), and Brine (1x).

-

Critical Step: If the product contains the free imidazole, it may be amphoteric. Ensure the aqueous layer pH is not too acidic during extraction to prevent product loss.

-

-

Purification: Flash chromatography (DCM/MeOH gradient 0–10%).

Protocol B: Cyclization to Imidazo[1,2-a]benzimidazole

Use this protocol to fuse the rings, creating a tricyclic core common in kinase inhibitors.

Mechanism: Condensation of the aniline amine with an aldehyde followed by oxidative cyclization involving the imidazole nitrogen.

Reagents:

-

4F-2IA (1.0 equiv)

-

Aldehyde (R-CHO) (1.0 equiv)

-

CuI (10 mol%) - Catalyst

-

TMEDA (20 mol%) - Ligand

-

DMSO (open to air) or O₂ balloon

Step-by-Step Procedure:

-

Setup: Charge a reaction tube with 4F-2IA (1.0 equiv), Aldehyde (1.0 equiv), and CuI (10 mol%).

-

Solvent: Add DMSO (0.5 M). Add TMEDA (20 mol%).

-

Reaction: Heat the mixture to 100°C under an air atmosphere (or O₂ balloon) for 12–24 hours.

-

Why Air? This is an oxidative cyclization. The initial Schiff base forms, and the copper catalyzes the oxidative C-N bond formation between the imidazole nitrogen and the benzylic position.

-

-

Monitoring: Monitor by TLC/LCMS for the disappearance of the Schiff base intermediate.

-

Work-up:

-

Cool to RT. Pour into water/ammonium hydroxide (9:1) to chelate copper.

-

Extract with EtOAc.[1] The product is usually a stable, neutral tricyclic aromatic system.

-

Figure 2: Oxidative cyclization pathway to tricyclic cores.

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Low Conversion (<20%) | Deactivated nucleophile (F-effect) | Switch from EDC/HOBt to HATU or T3P . Increase temp to 60°C. |

| Regioisomers (N-Imid vs N-Aniline) | Imidazole competing | Ensure 1.0 equiv of electrophile is added slowly. Use TFA protection of imidazole if necessary (rare). |

| Product stuck in Aqueous | Amphoteric nature | Do not use strong acid washes (1M HCl). Use pH 6 phosphate buffer for washes. |

| Precipitation during reaction | Low solubility of 4F-2IA | Switch solvent to NMP or DMAc . |

References

-

Synthesis of Benzimidazole Derivatives: International Journal of Research in Pharmacy and Chemistry (IJRPC). "Synthesis of 4-(1H-benzo[d]imidazol-2-yl)aniline derivatives." Available at: [Link]

-

Ring-Fused Benzimidazoles: MDPI Molecules. "Advances in the Synthesis of Ring-Fused Benzimidazoles and Imidazobenzimidazoles." Available at: [Link]

-

Process Chemistry of Amides: ACS Organic Process Research & Development. "Large-Scale Applications of Amide Coupling Reagents." Available at: [Link]

Sources

Preparation of imidazole-based kinase inhibitors using 4-Fluoro-2-(1H-imidazol-2-YL)-phenylamine

The following Application Note is designed for medicinal chemists and drug discovery scientists. It details the optimized synthesis and application of 4-Fluoro-2-(1H-imidazol-2-yl)aniline (also referred to as 4-Fluoro-2-(1H-imidazol-2-yl)phenylamine), a privileged scaffold for Type I and Type II kinase inhibitors.

Focusing on the 4-Fluoro-2-(1H-imidazol-2-yl)phenylamine Scaffold

Introduction & Scientific Rationale

The 2-phenylimidazole moiety is a "privileged structure" in kinase inhibitor design, serving as a critical hinge-binding motif. In the context of p38 MAP kinase, BRAF, and VEGFR inhibitors, the imidazole ring functions as a hydrogen bond donor/acceptor pair, interacting with the kinase hinge region (typically the backbone carbonyl and amide NH of the gatekeeper residue).

The specific intermediate, 4-Fluoro-2-(1H-imidazol-2-yl)phenylamine , offers two distinct advantages:

-

Electronic Modulation: The C4-fluorine atom (para to the aniline nitrogen) modulates the pKa of the aniline, reducing its nucleophilicity slightly but enhancing metabolic stability against ring oxidation.

-

Synthetic Versatility: The ortho-disposition of the imidazole and amine groups allows for the formation of planar, bicyclic-mimicking conformations via intramolecular hydrogen bonding, which pre-organizes the molecule for kinase binding.